(2,4-Dimethylcyclohexyl)methanol

Description

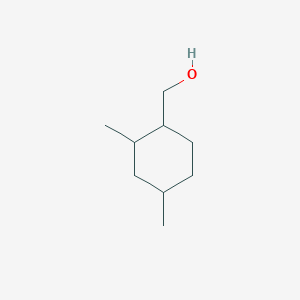

(2,4-Dimethylcyclohexyl)methanol (CAS 68480-15-9) is a cyclohexane derivative with the molecular formula C₉H₁₈O and an average molecular mass of 142.24 g/mol . The compound features a cyclohexane ring substituted with methyl groups at the 2- and 4-positions and a hydroxymethyl (-CH₂OH) group. Notably, it lacks defined stereocenters, distinguishing it from stereoisomeric analogs .

Properties

IUPAC Name |

(2,4-dimethylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-3-4-9(6-10)8(2)5-7/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEPZINOUXMMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867644 | |

| Record name | 2,4-Dimethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68480-15-9 | |

| Record name | Dihydrofloralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dimethylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydrogenation of 2,4-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethylcyclohexanone. The process involves the use of a continuous flow reactor, where the ketone is hydrogenated in the presence of a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,4-dimethylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be reduced to 2,4-dimethylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: 2,4-Dimethylcyclohexanone.

Reduction: 2,4-Dimethylcyclohexane.

Substitution: 2,4-Dimethylcyclohexyl chloride or bromide.

Scientific Research Applications

(2,4-Dimethylcyclohexyl)methanol has several scientific research applications, including:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of (2,4-Dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between (2,4-Dimethylcyclohexyl)methanol and selected analogs:

Key Observations :

- Substituent Effects: The 2,4-dimethyl substitution pattern in the target compound introduces steric hindrance distinct from analogs like (4-Methylcyclohexyl)methanol (single methyl) or (4-Tert-butylcyclohexyl)methanol (bulky tert-butyl group). This likely reduces solubility in polar solvents compared to simpler derivatives like Cyclohexanemethanol .

- Stereochemical Complexity: Unlike (4-Methylcyclohexyl)methanol and (4-Tert-butylcyclohexyl)methanol, which exist as cis/trans isomers, the target compound lacks stereocenters, simplifying synthesis and purification .

Physicochemical Properties

Limited data on exact melting/boiling points are available, but inferences can be drawn:

- Hydrophobicity: The two methyl groups in this compound increase lipophilicity compared to Cyclohexanemethanol (logP ~1.5 vs. ~0.8 estimated) .

- Steric Effects : The 2,4-dimethyl substitution may hinder reactions at the hydroxymethyl group compared to less substituted analogs. For example, bromination of hydroxymethyl groups (as in ) would require harsher conditions .

Biological Activity

(2,4-Dimethylcyclohexyl)methanol is an organic compound that has garnered interest in various fields, particularly in chemistry and biology. Its structure, characterized by a cyclohexane ring with two methyl groups and a hydroxymethyl group, suggests potential reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of 142.24 g/mol. The compound features a hydroxymethyl functional group which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The hydroxymethyl group can form hydrogen bonds and participate in hydrophobic interactions, influencing enzyme activity and receptor binding. Additionally, the compound's structural features allow it to engage in covalent bonding with nucleophilic sites on proteins, potentially altering their functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. In a study assessing various compounds for their antibacterial effects, this compound demonstrated notable inhibition against Gram-positive bacteria.

- Tested Bacteria : Staphylococcus aureus, Bacillus subtilis

- Inhibition Zone : Measured using the Kirby-Bauer disk diffusion method.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound affects cell viability in cultured human cell lines. A study evaluated the compound's effect on human fibroblast cells using an MTT assay.

- Concentration Tested : 30 µg/ml to 100 µg/ml

- Results : Significant reduction in cell viability observed at higher concentrations.

Case Studies

- Antifungal Activity : In a study examining antifungal properties of various compounds, this compound was tested against A. brassicicola and Fusarium solani. The compound showed promising results with inhibition zones ranging from 12 mm to 18 mm depending on concentration.

- Therapeutic Potential : Another investigation explored the potential therapeutic applications of this compound as a precursor in drug synthesis. The compound's ability to modify biological targets suggests it could serve as a lead compound in drug development initiatives targeting microbial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.